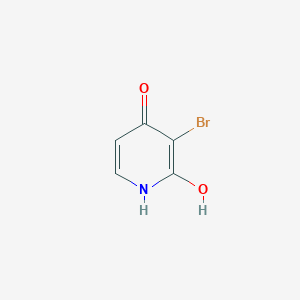

3-Bromo-4-hydroxypyridin-2(1h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYBXXIHALNBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-hydroxypyridin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-4-hydroxypyridin-2(1H)-one, tailored for researchers, scientists, and drug development professionals. This document consolidates available data on its synthesis, structure, and potential applications, with a focus on its chemical behavior and characteristics.

Chemical and Physical Properties

3-Bromo-4-hydroxypyridin-2(1H)-one is a halogenated pyridinone derivative. Its structure, featuring a bromine atom and a hydroxyl group on the pyridinone ring, suggests a potential for diverse chemical reactivity and biological activity. The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₂ | [1] |

| Molecular Weight | 189.99 g/mol | [1] |

| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one | [1] |

| CAS Number | 96245-97-5 | [1] |

| Melting Point | 228.0-237.0 °C | [2] |

| Appearance | Cream Powder | [2] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 188.94254 Da | [1] |

| Monoisotopic Mass | 188.94254 Da | [1] |

Synthesis

A common synthetic route to 3-Bromo-4-hydroxypyridin-2(1H)-one involves the diazotization of 3-amino-4-hydroxypyridine followed by a Sandmeyer-type reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one

Materials:

-

3-Amino-4-hydroxypyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

A solution of 3-amino-4-hydroxypyridine in 48% hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in cold distilled water is added dropwise to the cooled solution of the amine, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour.

-

The mixture is then gently warmed to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-Bromo-4-hydroxypyridin-2(1H)-one can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6): The expected proton NMR spectrum would likely show signals for the two aromatic protons on the pyridinone ring and the protons of the hydroxyl and amine groups. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carbonyl groups.

13C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum is expected to show five distinct signals corresponding to the carbon atoms of the pyridinone ring. The carbonyl carbon would appear significantly downfield.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-hydroxypyridin-2(1H)-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.

-

1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretching of the pyridinone ring, and C-Br stretching.

| Functional Group | Expected Wavenumber (cm-1) |

| O-H stretch (hydroxyl) | 3200-3400 (broad) |

| N-H stretch (amide) | 3100-3300 |

| C=O stretch (amide) | 1640-1680 |

| C=C stretch (aromatic) | 1550-1600 |

| C-Br stretch | 500-600 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for ATR-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (79Br and 81Br isotopes).

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

Chemical Reactivity and Tautomerism

The chemical reactivity of 3-Bromo-4-hydroxypyridin-2(1H)-one is dictated by the interplay of its functional groups. The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions. The bromine atom can be displaced by nucleophiles, and the hydroxyl and amide groups can be involved in various condensation and derivatization reactions.

A key chemical property of hydroxypyridinones is their existence in tautomeric forms. 3-Bromo-4-hydroxypyridin-2(1H)-one can exist in equilibrium with its tautomer, 3-bromo-2,4-dihydroxypyridine. In solution, the pyridinone form is generally favored.[3][4]

Biological Activity and Potential Applications

While specific biological data for 3-Bromo-4-hydroxypyridin-2(1H)-one is limited, the broader class of 3-hydroxypyridin-4(1H)-one derivatives has attracted significant interest in medicinal chemistry. These compounds are known to be effective iron chelators and have been investigated for the treatment of iron overload diseases.

Furthermore, various derivatives have demonstrated a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Some substituted 3-hydroxypyridin-4-one derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

-

Enzyme Inhibition: The core structure is a scaffold for designing enzyme inhibitors, with potential applications in treating inflammation and cancer.

-

Biofilm Inhibition: Certain 3-hydroxypyridin-4(1H)-one hybrids have been shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.

The presence of the bromine atom on the pyridinone ring of 3-Bromo-4-hydroxypyridin-2(1H)-one may modulate its biological activity and pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs.

Conclusion

3-Bromo-4-hydroxypyridin-2(1H)-one is a versatile chemical entity with a rich potential for further exploration. Its synthesis is achievable through established methods, and its structure presents multiple avenues for chemical modification. While detailed experimental data on the parent compound is still emerging, the known biological activities of its derivatives highlight its promise as a scaffold in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to build upon in their future investigations of this compound.

References

An In-depth Technical Guide on the Structure Elucidation of 3-Bromo-4-hydroxypyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-4-hydroxypyridin-2(1H)-one. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document focuses on its known chemical properties, predicted spectroscopic characteristics, and detailed experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related pyridinone scaffolds in medicinal chemistry and drug development.

Introduction

3-Bromo-4-hydroxypyridin-2(1H)-one is a halogenated derivative of the pyridinone core structure. Pyridinone and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antiviral, and enzyme inhibitory properties. The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide outlines the key analytical techniques and methodologies required for the unambiguous structure elucidation of 3-Bromo-4-hydroxypyridin-2(1H)-one.

Chemical Structure and Properties

The fundamental properties of 3-Bromo-4-hydroxypyridin-2(1H)-one are summarized in the table below. This information is compiled from established chemical databases.[1]

| Property | Value |

| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one[1] |

| Synonyms | 3-BROMOPYRIDINE-2,4-DIOL, 3-Bromo-4-hydroxy-2(1H)-pyridinone, 3-Bromo-2,4-dihydroxypyridine[1] |

| Molecular Formula | C₅H₄BrNO₂[1] |

| Molecular Weight | 189.99 g/mol [1] |

| Monoisotopic Mass | 188.94254 Da[1] |

| InChI Key | AZYBXXIHALNBIX-UHFFFAOYSA-N[1] |

Tautomerism: It is important to note that 3-Bromo-4-hydroxypyridin-2(1H)-one can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and the physical state (solid or solution).

Predicted Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show signals for the two aromatic protons and the N-H and O-H protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | br s | 1H | N-H |

| ~9.0 - 10.0 | br s | 1H | O-H |

| ~7.0 - 7.5 | d | 1H | H-6 |

| ~6.0 - 6.5 | d | 1H | H-5 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would display five distinct signals corresponding to the carbon atoms in the pyridinone ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (C-2) |

| ~155 - 160 | C-OH (C-4) |

| ~130 - 135 | C-6 |

| ~105 - 110 | C-5 |

| ~95 - 100 | C-Br (C-3) |

Predicted FT-IR Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | O-H stretch |

| 3000 - 3100 | Medium | N-H stretch |

| ~1650 | Strong | C=O stretch (amide) |

| 1550 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| 1100 - 1200 | Medium | C-O stretch |

| 550 - 650 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

In a mass spectrum, the molecule is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

| m/z | Interpretation |

| 189/191 | [M]⁺ isotopic cluster (¹⁹Br/⁸¹Br) |

| 161/163 | [M-CO]⁺ |

| 110 | [M-Br]⁺ |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for 3-Bromo-4-hydroxypyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

Reference: Tetramethylsilane (TMS) or residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: TMS or solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

Visualizations

Chemical Structure

Workflow for Structure Elucidation

Conclusion

The structural elucidation of 3-Bromo-4-hydroxypyridin-2(1H)-one relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization through predicted spectroscopic data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of pyridinone-based compounds for various scientific and therapeutic applications. Researchers are encouraged to utilize the provided methodologies to obtain and publish experimental data to enrich the collective knowledge base for this class of compounds.

References

3-Bromo-4-hydroxypyridin-2(1h)-one CAS number 96245-97-5

An In-depth Technical Guide to 3-Bromo-4-hydroxypyridin-2(1H)-one (CAS: 96245-97-5)

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-4-hydroxypyridin-2(1H)-one, intended for researchers, scientists, and professionals in drug development. While detailed biological activity and specific experimental protocols for this compound are not extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for potential research applications based on related compounds.

Chemical and Physical Properties

3-Bromo-4-hydroxypyridin-2(1H)-one is a heterocyclic organic compound. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 96245-97-5 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C5H4BrNO2 | [1][2][5] |

| Molecular Weight | 189.99 g/mol | |

| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one | [1][2] |

| Synonyms | 3-BROMOPYRIDINE-2,4-DIOL, 3-Bromo-4-hydroxy-2(1H)-pyridinone, 3-Bromo-2,4-dihxdroxypyridine | [1] |

| InChI | InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | [1] |

| InChIKey | AZYBXXIHALNBIX-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=O)NC(=C1O)Br) | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 188.94254 Da | [1] |

| Monoisotopic Mass | 188.94254 Da | [1] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Complexity | 207 | [1] |

Table 3: Experimental Physical Properties

| Property | Value | Source |

| Appearance | Cream Powder | [10] |

| Melting Point | 228.0-237.0 °C | [10] |

| Purity | ≥96.0% (Silylated GC) | [10] |

Biological Activity and Potential Applications

Detailed studies on the biological activity of 3-Bromo-4-hydroxypyridin-2(1H)-one are limited in the reviewed literature. However, the core structure of 3-hydroxypyridin-4-one is known to exhibit significant biological properties, primarily as an iron-chelating agent.[11] Compounds from this class have been investigated for the treatment of iron overload diseases and have also shown potential as antimalarial agents.[11] The introduction of a bromine atom at the 3-position may modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to biological targets and its metabolic stability.

The broader family of pyridinone derivatives has been explored for a wide range of therapeutic applications, including antimicrobial and anticancer activities.[12] Further research is warranted to elucidate the specific biological profile of 3-Bromo-4-hydroxypyridin-2(1H)-one.

Experimental Protocols

General Workflow for Preliminary Biological Screening

The following diagram illustrates a generalized workflow for assessing the potential biological activity of a novel chemical entity like 3-Bromo-4-hydroxypyridin-2(1H)-one.

References

- 1. 3-Bromo-4-hydroxypyridin-2(1h)-one | C5H4BrNO2 | CID 54715668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-hydroxypyridin-2(1h)-one|CAS 96245-97-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. 96245-97-5|3-Bromo-4-hydroxypyridin-2(1H)-one| Ambeed [ambeed.com]

- 4. molbase.com [molbase.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 3-Bromo-4-hydroxypyridin-2(1H)-one [myskinrecipes.com]

- 7. 4349-08-0,5-Chloropyrimidin-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 3-Bromo-4-hydroxypyridin-2(1H)-one , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 9. 3-bromo-4-hydroxy-2(1H)-Pyridinone - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 10. 3-Bromo-4-hydroxypyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Basic 3-hydroxypyridin-4-ones: potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]

An In-depth Technical Guide to 3-Bromo-4-hydroxypyridin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Bromo-4-hydroxypyridin-2(1H)-one, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

3-Bromo-4-hydroxypyridin-2(1H)-one is a substituted pyridinone, a class of compounds of interest in medicinal chemistry. Accurate identification is crucial for research and development.

Table 1: Synonyms and Identifiers [1][2]

| Identifier Type | Value |

| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one[1][2] |

| CAS Number | 96245-97-5 |

| PubChem CID | 54715668[1][2] |

| Molecular Formula | C5H4BrNO2[1] |

| Molecular Weight | 189.99 g/mol [1] |

| InChI Key | AZYBXXIHALNBIX-UHFFFAOYSA-N[1] |

| Synonyms | 3-BROMOPYRIDINE-2,4-DIOL, 3-Bromo-4-hydroxy-2(1H)-pyridinone, 3-Bromo-2,4-dihxdroxypyridine[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its potential applications, particularly in drug development, as they influence factors such as solubility, permeability, and metabolic stability.

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 188.94254 g/mol |

| Monoisotopic Mass | 188.94254 g/mol |

| Topological Polar Surface Area | 49.3 Ų |

| Heavy Atom Count | 9 |

Synthesis Protocols

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxypyridine [3]

-

Materials:

-

3-amino-4-hydroxypyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Distilled water

-

-

Procedure:

-

Dissolve 3-amino-4-hydroxypyridine in aqueous hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly warm the mixture to room temperature and continue stirring for an additional 2 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Potential Biological Activity and Signaling Pathways

The biological activity of 3-Bromo-4-hydroxypyridin-2(1H)-one has not been extensively characterized in publicly available research. However, based on the activities of the broader class of hydroxypyridinones, several potential therapeutic applications and mechanisms of action can be postulated.

Hydroxypyridinone-containing compounds are known to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[4] Some derivatives have been investigated for their ability to interfere with cellular processes, suggesting potential as therapeutic agents.[4]

One of the key features of hydroxypyridinones is their ability to chelate metal ions, particularly iron. This property is the basis for their investigation as treatments for iron overload diseases. The chelation of iron can also contribute to their antimicrobial and anticancer effects by depriving essential metal ions from pathogenic microorganisms or cancer cells.

Furthermore, some substituted hydroxypyridinones have been shown to act as enzyme inhibitors. For instance, certain 3-hydroxypyridin-4-ones have been evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[5] This suggests that 3-Bromo-4-hydroxypyridin-2(1H)-one could potentially inhibit various enzymes, a hypothesis that warrants further investigation.

Given the lack of specific studies on the signaling pathways modulated by 3-Bromo-4-hydroxypyridin-2(1H)-one, a hypothetical pathway can be proposed based on the known activities of similar compounds. For example, as a potential enzyme inhibitor, it could modulate a kinase signaling pathway.

Caption: Hypothetical kinase inhibition pathway for 3-Bromo-4-hydroxypyridin-2(1H)-one.

It is critical to emphasize that this diagram represents a potential mechanism of action based on the activities of structurally related compounds and requires experimental validation for 3-Bromo-4-hydroxypyridin-2(1H)-one.

Conclusion and Future Directions

3-Bromo-4-hydroxypyridin-2(1H)-one is a compound with potential for further investigation in the field of drug discovery. Its physicochemical properties suggest it may be a suitable candidate for development. However, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action.

Future research should focus on:

-

Developing and optimizing a robust synthesis protocol for 3-Bromo-4-hydroxypyridin-2(1H)-one.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile, including its antimicrobial, anticancer, and enzyme inhibitory activities.

-

Identifying the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Such studies will be essential to fully realize the therapeutic potential of 3-Bromo-4-hydroxypyridin-2(1H)-one and its derivatives.

References

- 1. 3-Bromo-4-hydroxypyridin-2(1h)-one | C5H4BrNO2 | CID 54715668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-hydroxypyridin-2(1h)-one|CAS 80791-79-3|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. 3-Bromo-4-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 6-bromo-3-hydroxy-1H-pyridin-2-one [smolecule.com]

- 5. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-4-hydroxy-2(1H)-pyridinone: A Technical Guide to its Core Chemistry and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery, history, and core chemical principles of 3-Bromo-4-hydroxy-2(1H)-pyridinone. While a singular, seminal discovery paper for this specific molecule is not readily apparent in the historical literature, its existence and significance are understood within the broader context of pyridinone chemistry, a class of heterocyclic compounds extensively studied for their diverse biological activities. This document synthesizes information from the synthesis of related analogs, the chemical properties inherent to its structure, and the biological activities observed in closely related brominated and hydroxylated pyridinones. It provides a comprehensive overview for researchers and drug development professionals, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction: The Pyridinone Scaffold

Pyridinones are a class of six-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.[1] This characteristic allows them to interact with a wide range of biological targets. The pyridinone scaffold is a "privileged structure," meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients.[1] Derivatives of pyridinone have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2]

The focus of this guide, 3-Bromo-4-hydroxy-2(1H)-pyridinone, incorporates key functional groups that are known to modulate biological activity. The hydroxyl group can participate in crucial hydrogen bonding interactions with enzyme active sites, while the bromine atom can enhance lipophilicity, potentially improving membrane permeability.[3]

Physicochemical Properties and Tautomerism

3-Bromo-4-hydroxy-2(1H)-pyridinone, also known by its IUPAC name 3-bromo-4-hydroxy-1H-pyridin-2-one, is a solid organic compound.[4][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₂ | [4] |

| Molecular Weight | 189.99 g/mol | [4] |

| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one | [4] |

| CAS Number | 96245-97-5 | [4] |

| Synonyms | 3-BROMOPYRIDINE-2,4-DIOL, 3-Bromo-4-hydroxy-2(1H)-pyridinone, 3-Bromo-2,4-dihxdroxypyridine | [4] |

| Melting Point | 179-183 °C (for 3-Bromo-2-hydroxypyridine) | [5] |

A critical aspect of hydroxypyridinone chemistry is the phenomenon of tautomerism. 3-Bromo-4-hydroxy-2(1H)-pyridinone can exist in equilibrium with its tautomeric form, 3-bromo-2,4-dihydroxypyridine. In solution, the pyridinone (keto) form is generally favored.[6][7] This equilibrium is significant as the different tautomers can exhibit distinct biological activities and physicochemical properties.

Synthesis and Experimental Protocols

General Synthetic Approach

A plausible synthetic route to 3-Bromo-4-hydroxy-2(1H)-pyridinone would involve the direct bromination of 4-hydroxy-2(1H)-pyridinone. This type of electrophilic aromatic substitution is a standard method for introducing halogen atoms onto pyridinone rings.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for the bromination of hydroxypyridinones.[3]

Materials:

-

4-Hydroxy-2(1H)-pyridinone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 4-hydroxy-2(1H)-pyridinone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the brominating agent (NBS or Br₂) in the same solvent to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if Br₂ is used).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 3-Bromo-4-hydroxy-2(1H)-pyridinone.

Biological Activity and Potential Applications

The hydroxypyridinone scaffold is a well-established iron chelator.[8][9] Iron is essential for many biological processes, but its excess can lead to oxidative stress and cellular damage.[8] Hydroxypyridinone-based compounds can form stable complexes with iron, effectively sequestering it and mitigating its toxic effects.[8]

The presence of a bromine atom and a hydroxyl group on the pyridinone ring of 3-Bromo-4-hydroxy-2(1H)-pyridinone suggests several potential biological activities.

Enzyme Inhibition

The 3-hydroxy-2(1H)-pyridinone moiety is a known pharmacophore for inhibiting metalloenzymes. For instance, derivatives of 3-hydroxyquinolin-2(1H)-one, a structurally related compound, have been shown to inhibit influenza A endonuclease by chelating metal ions in the active site.[10] It is plausible that 3-Bromo-4-hydroxy-2(1H)-pyridinone could exhibit similar inhibitory activity against various metalloenzymes.

Antimicrobial and Anticancer Potential

Structurally similar brominated hydroxypyridinones have been investigated for their antimicrobial and anticancer properties.[3] The bromine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.[3]

Conclusion

3-Bromo-4-hydroxy-2(1H)-pyridinone is a molecule of significant interest within the field of medicinal chemistry. While its specific discovery and historical development are not well-documented as a standalone entity, its chemical properties and potential biological activities can be inferred from the extensive research on the broader class of pyridinone compounds. Its structure, featuring a hydroxypyridinone core for metal chelation and a bromine substituent for modulating physicochemical properties, makes it a compelling candidate for further investigation as an enzyme inhibitor, antimicrobial agent, or anticancer compound. The synthetic pathways and experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 6-bromo-3-hydroxy-1H-pyridin-2-one [smolecule.com]

- 4. 3-Bromo-4-hydroxypyridin-2(1h)-one | C5H4BrNO2 | CID 54715668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴-2-羟基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-4-hydroxypyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Bromo-4-hydroxypyridin-2(1H)-one. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of 3-Bromo-4-hydroxypyridin-2(1H)-one in research and development settings.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-hydroxypyridin-2(1H)-one possesses a substituted pyridinone core, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of a bromine atom, a hydroxyl group, and a lactam functionality gives rise to a distinct spectroscopic fingerprint. The anticipated spectroscopic data is summarized below.

Molecular Formula: C₅H₄BrNO₂ Molecular Weight: 188.99 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁶O, ¹⁴N)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the two aromatic protons and the protons of the hydroxyl and amine groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carbonyl groups, and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-hydroxypyridin-2(1H)-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.2 | Doublet | ~ 7-8 |

| H-6 | 7.5 - 7.9 | Doublet | ~ 7-8 |

| 4-OH | 9.0 - 11.0 | Broad Singlet | - |

| 1-NH | 11.0 - 13.0 | Broad Singlet | - |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are solvent-dependent. The broadness of the OH and NH signals is due to chemical exchange and quadrupole broadening, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are significantly affected by the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-hydroxypyridin-2(1H)-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 165 |

| C-3 (C-Br) | 95 - 105 |

| C-4 (C-OH) | 155 - 160 |

| C-5 | 110 - 115 |

| C-6 | 135 - 140 |

Note: Chemical shifts are referenced to TMS and are solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 3-Bromo-4-hydroxypyridin-2(1H)-one are predicted as follows.

Table 3: Predicted IR Absorption Data for 3-Bromo-4-hydroxypyridin-2(1H)-one

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200 - 3500 | Strong, Broad |

| N-H (lactam) | Stretching | 3100 - 3300 | Medium, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (lactam) | Stretching | 1640 - 1680 | Strong |

| C=C (aromatic) | Stretching | 1550 - 1620 | Medium |

| C-O (hydroxyl) | Stretching | 1200 - 1300 | Medium |

| C-Br | Stretching | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-4-hydroxypyridin-2(1H)-one

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 189 | ~100% | Corresponding to ⁷⁹Br |

| [M+2]⁺ | 191 | ~98% | Corresponding to ⁸¹Br |

| [M-CO]⁺ | 161/163 | Variable | Loss of carbon monoxide |

| [M-Br]⁺ | 110 | Variable | Loss of bromine radical |

| [M-HBr]⁺ | 109 | Variable | Loss of hydrogen bromide |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of TMS as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-4-hydroxypyridin-2(1H)-one.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-Bromo-4-hydroxypyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the inferred mechanism of action for 3-Bromo-4-hydroxypyridin-2(1H)-one based on its structural similarity to known inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. As of the latest literature review, direct experimental data confirming this specific compound's biological activity and mechanism of action are not publicly available. This guide therefore focuses on the established framework for investigating such compounds and provides detailed experimental protocols for characterization.

Executive Summary

3-Bromo-4-hydroxypyridin-2(1H)-one belongs to the hydroxypyridinone class of compounds, which are recognized for their metal-chelating properties and structural resemblance to α-ketoglutarate (also known as 2-oxoglutarate). These characteristics strongly suggest that its primary mechanism of action involves the inhibition of 2-oxoglutarate-dependent dioxygenases, with a high probability of targeting HIF prolyl hydroxylases (PHDs). Inhibition of PHDs leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This guide provides a comprehensive overview of this presumed mechanism, detailed experimental protocols to validate this hypothesis, and comparative data from well-characterized PHD inhibitors.

Inferred Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases

The central hypothesis is that 3-Bromo-4-hydroxypyridin-2(1H)-one acts as a competitive inhibitor of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). PHDs are non-heme iron-containing enzymes that play a crucial role in oxygen sensing within cells.[1] Under normoxic conditions, PHDs utilize molecular oxygen and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[1]

3-Bromo-4-hydroxypyridin-2(1H)-one likely inhibits PHDs through a dual mechanism:

-

2-Oxoglutarate Mimicry: The hydroxypyridinone core structure can mimic the binding of the co-substrate 2-oxoglutarate to the active site of the PHD enzyme, thereby acting as a competitive inhibitor.[1]

-

Iron Chelation: The hydroxypyridinone moiety is a known iron chelator.[2] By chelating the Fe(II) ion in the active site of the PHD, the compound can inactivate the enzyme.[2]

By inhibiting PHD activity, 3-Bromo-4-hydroxypyridin-2(1H)-one would prevent the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., GLUT1).

Signaling Pathway Diagram

Caption: The HIF-1α signaling pathway under normoxia and with PHD inhibition.

Quantitative Data from Known HIF Prolyl Hydroxylase Inhibitors

While specific data for 3-Bromo-4-hydroxypyridin-2(1H)-one is unavailable, the following tables provide IC50 values for well-characterized PHD inhibitors, which can serve as a benchmark for future experimental evaluation.

Table 1: In Vitro IC50 Values of Selected PHD Inhibitors

| Inhibitor | PHD1 IC50 (µM) | PHD2 IC50 (µM) | PHD3 IC50 (µM) |

| Daprodustat | ~1 | ~1 | ~1 |

| Vadadustat | ~1 | ~1 | ~1 |

| Roxadustat | ~1 | ~1 | ~1 |

| Molidustat | ~0.48 | ~0.28 | ~0.45 |

| IOX2 | - | 0.022 | - |

Note: IC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

The following protocols are standard methods to investigate the inhibitory activity of a compound against HIF prolyl hydroxylases and its effect on the HIF-1α signaling pathway.

In Vitro PHD2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a recombinant PHD isoform.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing a recombinant human PHD2 enzyme, Fe(II), ascorbate, and a HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to the C-terminal oxygen-dependent degradation domain).

-

Compound Incubation: Add varying concentrations of 3-Bromo-4-hydroxypyridin-2(1H)-one (or a known inhibitor as a positive control) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

-

Reaction Initiation: Initiate the hydroxylation reaction by adding 2-oxoglutarate.

-

Reaction Quenching and Detection: After a set time (e.g., 10-30 minutes), stop the reaction. The extent of peptide hydroxylation can be detected using various methods, such as an antibody-based assay (e.g., AlphaScreen) that specifically recognizes the hydroxylated proline residue.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro PHD2 enzyme inhibition assay.

Western Blot for HIF-1α Stabilization

This cell-based assay determines if the compound can lead to the accumulation of HIF-1α protein in cultured cells.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) to 70-80% confluency. Treat the cells with various concentrations of 3-Bromo-4-hydroxypyridin-2(1H)-one for a specific duration (e.g., 4-8 hours) under normoxic conditions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PHD inhibitor like Roxadustat or hypoxia treatment).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for HIF-1α. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH) to quantify the relative increase in HIF-1α levels.

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the HIF-1 complex.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple HREs, and a control plasmid expressing Renilla luciferase for normalization.

-

Cell Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the transfected cells with different concentrations of 3-Bromo-4-hydroxypyridin-2(1H)-one for an extended period (e.g., 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of HRE-driven transcription relative to the vehicle-treated control.

Caption: Workflow for the HRE luciferase reporter assay.

Conclusion

Based on its chemical structure, 3-Bromo-4-hydroxypyridin-2(1H)-one is strongly presumed to function as an inhibitor of HIF prolyl hydroxylases. This would lead to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes. The experimental protocols detailed in this guide provide a robust framework for rigorously testing this hypothesis. Confirmation of this mechanism of action would position 3-Bromo-4-hydroxypyridin-2(1H)-one as a potential therapeutic agent for diseases where the upregulation of the HIF pathway is beneficial, such as anemia of chronic kidney disease. Further investigation is warranted to elucidate the specific inhibitory profile of this compound against the different PHD isoforms and to assess its efficacy and safety in preclinical models.

References

The Diverse Biological Activities of Pyridinone Compounds: A Technical Guide for Researchers

Introduction: The pyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Present in numerous natural products and synthetic molecules, pyridinone derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core biological activities of pyridinone compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyridinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered around the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridinone compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1][2] |

| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |

| Pyridone-Aminal | eFT508 (Tomivosertib) | TMD-8 (Lymphoma) | 0.91 | [3] |

| Imidazo[1,2-a]pyridines | HS-104 | MCF-7 (Breast) | 1.2 | [4] |

| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Breast) | 45 | [4] |

| Imidazo[1,2-a]pyridines | IP-6 | HCC1937 (Breast) | 47.7 | [4] |

| Pyridazinone Derivative | Pyr-1 | MDA-MB-231 (Breast) | 0.33 | [5] |

| Pyridazinone Derivative | Pyr-1 | NCI-H460 (Lung) | 2.63 | [5] |

Key Signaling Pathways in Anticancer Activity

PIM-1 kinase, a serine/threonine kinase, is a crucial regulator of cell survival and proliferation and is often overexpressed in various cancers. Pyridinone derivatives have been identified as potent inhibitors of PIM-1 kinase.[6][7] The interaction of a pyridone-based inhibitor with PIM-1 often involves hydrogen bonding with key residues in the ATP-binding pocket, such as Lys67.[8]

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) are key regulators of mRNA translation and are implicated in tumorigenesis. Pyridone-aminal derivatives, such as eFT508, are potent and selective dual inhibitors of MNK1/2, thereby controlling oncogene signaling at the level of mRNA translation.[3][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Pyridinone compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridinone compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antiviral Activity

Pyridinone derivatives have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus (HIV) and other enveloped RNA viruses.

Quantitative Antiviral Data

| Compound Class | Specific Compound | Virus | Assay | IC50 / EC50 | Reference |

| Pyridobenzothiazolone | HeE1-17Y | SARS-CoV-2 | Cell Culture | ~0.3 µM (EC50) | [11] |

| Pyridobenzothiazolone | HeE1-2Tyr | SARS-CoV-2 RdRp | Enzymatic | 27.6 µM (IC50) | [11] |

| Benzothiazolyl-pyridine | Compound 8f | SARS-CoV-2 | Cell Culture | 10.52 µM (IC50) | [12] |

| Benzothiazolyl-pyridine | Compound 8h | SARS-CoV-2 | Cell Culture | 3.669 µM (IC50) | [12] |

Mechanism of Antiviral Action: HIV-1 Reverse Transcriptase Inhibition

A key mechanism of antiviral activity for certain pyridinone derivatives is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This non-radioactive ELISA-based assay measures the inhibition of recombinant HIV-1 RT activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well microplate

-

Template/primer (e.g., poly(A) x oligo(dT)15)

-

dNTP mix (containing DIG-dUTP and biotin-dUTP)

-

Pyridinone compounds

-

Anti-digoxigenin-POD conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Wash buffer

-

Reaction buffer

Procedure:

-

Template/Primer Immobilization: The biotinylated template/primer is immobilized on the streptavidin-coated microplate.

-

Reaction Mixture Preparation: A reaction mixture containing dNTPs is prepared.

-

Inhibitor Addition: Serial dilutions of the pyridinone compounds are added to the wells.

-

Enzyme Reaction: The reaction is initiated by adding HIV-1 RT. The plate is incubated to allow for DNA synthesis.

-

Detection: The incorporated DIG-labeled dUTPs are detected using an anti-digoxigenin-POD conjugate and a colorimetric substrate.

-

Absorbance Measurement: The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of RT inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.[13][14][15]

Antimicrobial (Antifungal and Antibacterial) Activity

The pyridinone core is present in several antimicrobial agents, and numerous synthetic derivatives have been developed with potent antifungal and antibacterial activities.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) values of selected pyridinone compounds against various fungal and bacterial strains.

Antifungal Activity:

| Compound Class | Specific Compound | Fungal Species | MIC (µg/mL) | Reference |

| Pyridine Derivatives | Compounds 12, 15, 16, 17 | Candida albicans | 12.5 | [16] |

| Pyridine Derivatives | Compounds 12, 15, 16, 17 | Candida glabrata | 12.5 | [16] |

| Imidazo[1,2-a]pyridinyl-1-arylpropenone | Compound 10i | Candida albicans (resistant) | 41.98 µmol/L | [17] |

Antibacterial Activity:

| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkyl Pyridinol | EA-02-009 | Staphylococcus aureus | 0.5 - 1 | [18] |

| Alkyl Pyridinol | JC-01-074 | Staphylococcus aureus | 16 | [18] |

| Pyridine Derivatives | Compounds 12, 15, 16, 17 | Bacillus subtilis | 6.25 - 12.5 | [16] |

| Pyridine Derivatives | Compounds 12, 15, 16, 17 | Staphylococcus aureus | 6.25 - 12.5 | [16] |

| Pyridine Derivatives | Compounds 12, 15, 16, 17 | Pseudomonas aeruginosa | 6.25 - 12.5 | [16] |

| Pyridine Derivatives | Compounds 12, 15, 16, 17 | Escherichia coli | 6.25 - 12.5 | [16] |

| Pyridine Derivatives | Compound 66 | Staphylococcus aureus | 56% inhibition at 100 | [16] |

| Pyridine Derivatives | Compound 66 | Escherichia coli | 55% inhibition at 100 | [16] |

| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Compounds 88a-k | Escherichia coli K12, R2-R4 | 0.2 - 1.3 | [19] |

| 2(1H)-pyridone derivative | Compound VI | Bacillus subtilis | 0.078 mg/mL | [20] |

| 2(1H)-pyridone derivative | Compound VI | Staphylococcus aureus | 0.0024 mg/mL | [20] |

| Imidazo[2,1-b][3][6][9]thiadiazole-pyridine | Compound 8 | E. coli, S. epidermidis | 0.0077 µmol/mL | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Pyridinone compounds

-

Inoculum of the microorganism standardized to a specific concentration

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyridinone compounds in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.

Anti-inflammatory Activity

Pyridinone derivatives have shown promising anti-inflammatory effects, often by modulating key inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Data

| Compound Class | Specific Compound | Assay | IC50 | Reference |

| Pyridazinone Derivative | Compound 4ba | PDE4B Inhibition | 251 nM | [22] |

| Pyrimidine Derivative | L1 | COX-2 Inhibition | - | [23] |

| Pyrimidine Derivative | L2 | COX-2 Inhibition | - | [23] |

| Pyridazinone Derivative | - | NF-κB Inhibition | 172.2 nM | [24] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Some pyridinone derivatives exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.[24][25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Pyridinone compounds

-

Plethysmometer

-

Vehicle control and positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

-

Compound Administration: Administer the pyridinone compound or controls (vehicle, positive control) to the animals via an appropriate route (e.g., oral, intraperitoneal).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan into the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The pyridinone scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this class of compounds. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research into the synthesis and biological evaluation of novel pyridinone derivatives will lead to the identification of new drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. xpressbio.com [xpressbio.com]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-hydroxypyridin-2(1H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Bromo-4-hydroxypyridin-2(1H)-one scaffold is a compelling starting point for the design of novel therapeutic agents. As a member of the broader hydroxypyridinone class of heterocyclic compounds, it holds significant potential for diverse biological activities. Hydroxypyridinone derivatives have garnered considerable attention in medicinal chemistry due to their capacity to act as chelating agents and their involvement in a range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of 3-Bromo-4-hydroxypyridin-2(1H)-one derivatives and their analogs. While specific data for the title compound and its direct derivatives are limited in publicly available literature, this guide extrapolates from structurally related compounds to provide a foundational understanding for researchers in the field.

Synthesis of the 3-Bromo-4-hydroxypyridin-2(1H)-one Scaffold

One potential approach involves the bromination of a suitable 4-hydroxypyridin-2(1H)-one precursor. The synthesis of the parent 4-hydroxypyridin-2(1H)-one can be achieved through various methods, often involving multi-step reactions starting from readily available materials.

Alternatively, a synthetic strategy could commence with a pre-brominated pyridine ring, followed by the introduction of the hydroxyl and oxo functionalities. For instance, a detailed protocol for the synthesis of the related isomer, 4-bromo-3-hydroxypyridine, has been documented. This procedure starts from 4-bromo-3-pyridinyl diethylcarbamate and involves a reflux reaction with sodium methanolate in methanol.[4] Another relevant synthesis is that of 3-bromo-4-hydroxypyridine, which can be prepared from 3-bromo-4-aminopyridine via a diazotization reaction followed by hydrolysis.[5] A patent also describes the formation of a 3-bromo, 2-hydroxy substituted pyridine from a 3-bromo, 2-amino substituted pyridine using a diazotizing reagent.[6]

Proposed Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one.

Potential Biological Activities and Quantitative Data

While specific quantitative biological data for 3-Bromo-4-hydroxypyridin-2(1H)-one derivatives are scarce, the broader class of hydroxypyridinone analogs has demonstrated a wide spectrum of biological activities.[1][2][3] These compounds are known to exhibit anticancer, antimicrobial, and enzyme inhibitory properties. The data presented in the following tables are for structurally related compounds and are intended to provide an indication of the potential activities of the title scaffold.

Anticancer Activity

Pyridinone derivatives have been investigated for their potential as anticancer agents. For instance, certain pyridine-ureas have shown significant growth inhibitory activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Related Pyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.11 - 1.88 | N/A |

| Pyrazolo[3,4-b]pyridines | Hela (Cervical) | 2.59 | N/A |

| Pyrazolo[3,4-b]pyridines | MCF7 (Breast) | 4.66 | N/A |

| Pyrazolo[3,4-b]pyridines | HCT-116 (Colon) | 1.98 | N/A |

| Spiro-thiadiazole Derivatives | RXF393 (Renal) | 7.01 | N/A |

| Spiro-thiadiazole Derivatives | HT29 (Colon) | 24.3 | N/A |

| Spiro-thiadiazole Derivatives | LOX IMVI (Melanoma) | 9.55 | N/A |

Note: The data in this table is for compounds structurally related to the core topic and should be considered indicative of potential activity.

Enzyme Inhibition

The hydroxypyridinone scaffold is a known chelator of metal ions, which can lead to the inhibition of metalloenzymes. Furthermore, derivatives of this class have been explored as inhibitors of various kinases, which are critical targets in cancer therapy. For example, novel Pyridin-2(1H)-one analogues have been identified as potent Tropomyosin receptor kinase (TRK) inhibitors.[7]

Table 2: Enzyme Inhibitory Activity of Related Pyridinone Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives | PI3Kα | 1.94 | N/A |

| Pyridin-2(1H)-one Analogues | TRK | Potent Inhibition | [7] |

Note: The data in this table is for compounds structurally related to the core topic and should be considered indicative of potential activity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 3-Bromo-4-hydroxypyridin-2(1H)-one derivatives are not available. However, standard assays used for assessing the anticancer and enzyme inhibitory activities of novel compounds can be readily adapted.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide Staining

This protocol describes a method to assess whether the test compounds induce apoptosis in cancer cells using flow cytometry.

Experimental Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compounds for a specified period.

-

Cell Harvesting and Staining: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in Annexin V binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 3-Bromo-4-hydroxypyridin-2(1H)-one derivatives have not been elucidated. However, based on the activities of other anticancer pyridinone and heterocyclic compounds, several key pathways can be postulated as potential targets. Many small molecule anticancer agents exert their effects by interfering with critical cellular processes such as cell cycle progression and survival signaling.

A plausible mechanism of action for a cytotoxic 3-Bromo-4-hydroxypyridin-2(1H)-one derivative could involve the inhibition of key kinases in pro-survival pathways, such as the PI3K/Akt pathway, and the activation of apoptotic pathways. Inhibition of the PI3K/Akt pathway can lead to cell cycle arrest and the induction of apoptosis.

Hypothetical Signaling Pathway:

Caption: A hypothetical signaling pathway for the anticancer activity of a 3-Bromo-4-hydroxypyridin-2(1H)-one derivative.

Disclaimer: The signaling pathway depicted is a generalized and hypothetical model based on the known mechanisms of other anticancer compounds and has not been experimentally validated for 3-Bromo-4-hydroxypyridin-2(1H)-one derivatives.

Conclusion and Future Directions

The 3-Bromo-4-hydroxypyridin-2(1H)-one scaffold represents an under-explored area with significant potential for the development of novel therapeutic agents. While direct experimental data is currently limited, the known biological activities of the broader hydroxypyridinone class suggest that these compounds could be promising candidates for anticancer and enzyme inhibitory applications.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to 3-Bromo-4-hydroxypyridin-2(1H)-one and its derivatives.

-

Synthesizing a library of analogs with diverse substitutions to establish clear structure-activity relationships (SAR).

-

Screening these compounds against a wide range of biological targets, including cancer cell lines and key enzymes.

-

Elucidating the specific mechanisms of action and identifying the precise molecular targets and signaling pathways involved in their biological effects.

A systematic investigation into this chemical space is warranted and could lead to the discovery of novel and potent drug candidates.

References

- 1. An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecules | Special Issue : Novel Functional Hydroxypyridinone-Based Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Bromo-4-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 7. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Bromo-4-hydroxypyridin-2(1H)-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of 3-Bromo-4-hydroxypyridin-2(1H)-one. Given the lack of specific target information for this compound, this guide puts forth a representative metalloenzyme, Matrix Metalloproteinase-9 (MMP-9), as a plausible target. This selection is based on the known inhibitory activities of the broader class of hydroxypyridinone derivatives against various metalloenzymes. The methodologies detailed herein can be adapted to other potential targets as they are identified.